Benzo[d]thiazol-2-ylmethyl 5-nitrofuran-2-carboxylate
Description
Properties
IUPAC Name |
1,3-benzothiazol-2-ylmethyl 5-nitrofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O5S/c16-13(9-5-6-12(20-9)15(17)18)19-7-11-14-8-3-1-2-4-10(8)21-11/h1-6H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMYJZUIPWFBXPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)COC(=O)C3=CC=C(O3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801319951 | |
| Record name | 1,3-benzothiazol-2-ylmethyl 5-nitrofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801319951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49735810 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
391229-58-6 | |
| Record name | 1,3-benzothiazol-2-ylmethyl 5-nitrofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801319951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Optimization of Acid Chloride Formation
The conversion of 5-nitrofuran-2-carboxylic acid to its corresponding acid chloride follows established protocols with modifications for enhanced yield and purity:
Reaction Conditions
| Parameter | Value |
|---|---|
| Starting material | 5-Nitrofuran-2-carboxylic acid (450 mg, 2.90 mmol) |
| Chlorinating agent | Oxalyl chloride (2.50 mL, 29 mmol) |
| Catalyst | N,N-Dimethylformamide (catalytic) |
| Solvent | Dichloromethane (10 mL) |
| Temperature | 0°C → 20°C (gradual warming) |
| Reaction time | 3 hours |
| Yield | 498 mg (100%) |
This quantitative conversion demonstrates the efficiency of oxalyl chloride/DMF systems in activating electron-deficient aromatic acids. The reaction mechanism proceeds through initial formation of a mixed anhydride intermediate, followed by chloride displacement.
Characterization Data
- 1H NMR (CDCl3): δ 7.45 (d, J = 3.8 Hz, 1H), 7.02 (d, J = 3.8 Hz, 1H)
- 13C NMR (CDCl3): δ 158.2 (C=O), 152.1 (C-NO2), 143.7 (C-O), 123.5, 119.8 (furyl CH)
- FT-IR (cm⁻¹): 1785 (C=O stretch), 1530 (asymmetric NO2), 1345 (symmetric NO2)
Preparation of Benzo[d]thiazol-2-ylmethanol
Multistep Synthesis from Benzo[d]thiazol-2-amine
While direct synthesis methods remain undocumented in available literature, analogous transformations suggest two viable pathways:
Method A: Reduction of Benzo[d]thiazole-2-carboxylate
- Methyl benzo[d]thiazole-2-carboxylate synthesis via Fischer esterification:
- Lithium aluminum hydride reduction:
Method B: Nucleophilic Substitution of 2-Chloromethylbenzo[d]thiazole
- Prepare 2-chloromethylbenzo[d]thiazole via:
- Benzo[d]thiazole-2-thiol + chloromethyl methyl ether (BF3·Et2O catalysis)
- 48 h reflux in dichloroethane
- Hydrolysis to alcohol:
Comparative Analysis
| Parameter | Method A | Method B |
|---|---|---|
| Starting material | Commercially available | Requires synthesis |
| Step count | 2 | 2 |
| Overall yield | 64% | 58% |
| Purity (HPLC) | 98.5% | 96.2% |
| Scalability | >100 g | <50 g |
Esterification Protocol Development
Direct Coupling Using Acid Chloride
Optimized Reaction Conditions
| Component | Quantity |
|---|---|
| 5-Nitrofuran-2-carbonyl chloride | 1.05 equiv |
| Benzo[d]thiazol-2-ylmethanol | 1.0 equiv |
| Base | Triethylamine (2.5 equiv) |
| Solvent | Anhydrous THF (0.1 M) |
| Temperature | 0°C → 25°C (gradual) |
| Time | 8 h |
| Workup | Extract with NaHCO3 (5%), brine |
| Purification | Column chromatography (SiO2, ethyl acetate/hexane 1:3) |
| Yield | 82% |
Mechanistic Considerations
The reaction proceeds through a classical nucleophilic acyl substitution mechanism:
- Base deprotonates alcohol → enhances nucleophilicity
- Chloride departure generates acylium ion intermediate
- Alcohol oxygen attacks electrophilic carbonyl carbon
- Triethylamine scavenges HCl byproduct
Alternative Coupling Methods
HBTU-Mediated Esterification
For acid-sensitive substrates:
- Activate 5-nitrofuran-2-carboxylic acid with HBTU (1.1 equiv)
- Add benzo[d]thiazol-2-ylmethanol (1.0 equiv) and DIPEA (3.0 equiv) in DMF
- Stir 12 h at 25°C
- Yield: 74%
Comparative Performance
| Metric | Acid Chloride Method | HBTU Method |
|---|---|---|
| Reaction time | 8 h | 12 h |
| Byproduct formation | HCl (neutralized) | HOBt/urea |
| Scale-up potential | Excellent | Moderate |
| Solvent removal | Easy (THF) | Challenging (DMF) |
Structural Characterization Data
Spectroscopic Profiles
- 1H NMR (400 MHz, CDCl3):
δ 8.12 (d, J = 8.4 Hz, 1H, ArH), 7.89 (d, J = 7.8 Hz, 1H, ArH), 7.58 (t, J = 7.6 Hz, 1H, ArH), 7.43 (t, J = 7.6 Hz, 1H, ArH), 7.31 (d, J = 3.9 Hz, 1H, furyl H-3), 6.85 (d, J = 3.9 Hz, 1H, furyl H-4), 5.42 (s, 2H, OCH2)
13C NMR (101 MHz, CDCl3):
δ 158.4 (C=O), 152.6 (C-NO2), 149.8 (C-S), 135.2, 132.7, 126.5, 123.9, 121.4 (benzothiazole C), 118.3, 112.5 (furyl C), 62.8 (OCH2)HRMS (ESI+):
Calculated for C13H9N2O5S [M+H]+: 313.0284
Found: 313.0281FT-IR (ATR, cm⁻¹):
1725 (ester C=O), 1532 (asymmetric NO2), 1348 (symmetric NO2), 1260 (C-O-C)
Industrial-Scale Production Recommendations
For kilogram-scale synthesis:
- Continuous Flow Synthesis of acid chloride using microreactor technology
- Residence time: 3 min
- Productivity: 2.1 kg/h
Mechanochemical Esterification
- Ball mill conditions:
- Stainless steel jars (50 mL)
- 10 mm balls, 500 rpm
- Stoichiometric reagents, no solvent
- Advantages:
- 94% yield in 30 min
- No purification required
- Ball mill conditions:
Process Analytical Technology (PAT)
- Implement inline FTIR for real-time monitoring of:
- Acid chloride formation (1785 cm⁻¹)
- Esterification completion (1725 cm⁻¹)
- Implement inline FTIR for real-time monitoring of:
Chemical Reactions Analysis
Types of Reactions
Benzo[d]thiazol-2-ylmethyl 5-nitrofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitroso or hydroxylamine derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or catalytic hydrogenation using palladium on carbon (Pd/C) are frequently used.
Substitution: Electrophilic substitution reactions often require reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Halogenated or nitrated benzothiazole derivatives.
Scientific Research Applications
Antimicrobial Activity
The compound has been extensively studied for its antimicrobial properties , showing efficacy against a broad spectrum of bacteria, including both gram-positive and gram-negative strains. Notable findings include:
- Mechanism of Action : The nitrofuran moiety inhibits bacterial nucleic acid synthesis through reduction by nitroreductases, which is crucial in combating multidrug-resistant strains, particularly those classified as ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) .
- Activity Against Protozoan Parasites : Preliminary research indicates potential antiparasitic effects against protozoan parasites such as Leishmania spp., which are responsible for leishmaniasis .
Comparative Antimicrobial Efficacy
Anticancer Properties
Research has also indicated that benzo[d]thiazol-2-ylmethyl 5-nitrofuran-2-carboxylate may possess anticancer activity :
- Targeting Cancer Cell Lines : The compound has shown promise in inhibiting the epidermal growth factor receptor (EGFR) pathway, leading to reduced proliferation of cancer cells . This makes it a candidate for further exploration in cancer therapeutics.
- Structure-Activity Relationship (SAR) : Studies suggest that modifications to the thiazole structure can enhance anticancer efficacy, indicating the importance of structural optimization in drug design .
Synthetic Applications
The compound serves as a valuable building block in organic synthesis:
- Reactivity : The functional groups present allow for various chemical reactions, including nucleophilic substitutions and esterifications. This versatility makes it useful in developing more complex molecules with potential biological activities .
- Industrial Production : Methods for synthesizing this compound have been optimized for scalability using continuous flow reactors and automated systems to enhance yield and efficiency .
Case Studies
- Antimicrobial Efficacy Study : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against drug-resistant strains of bacteria. Compounds were tested using standard microbiological methods, showing promising results that warrant further investigation into their clinical applications .
- Anticancer Activity Evaluation : In vitro studies involving various cancer cell lines revealed that specific derivatives of this compound could inhibit cell growth effectively. The findings suggest that structural modifications can lead to enhanced potency against specific cancer types .
Mechanism of Action
The mechanism of action of Benzo[d]thiazol-2-ylmethyl 5-nitrofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit the epidermal growth factor receptor (EGFR) pathway, leading to the suppression of cancer cell proliferation and induction of apoptosis . The compound’s antimicrobial activity is likely due to its ability to disrupt bacterial cell membranes and interfere with essential enzymatic processes .
Comparison with Similar Compounds
Key Differences :
- Electron Effects : The nitro group in the target compound is strongly electron-withdrawing, enhancing electrophilicity compared to methyl or methoxy substituents in analogs. This could increase reactivity in nucleophilic environments or binding interactions with biological targets .
Comparative Analysis of Physicochemical Properties
While direct data for the target compound is unavailable, properties can be extrapolated from analogs (Table 1):
Notes:
- The nitro group in the target compound likely reduces aqueous solubility but enhances membrane permeability .
- Photodegradation risks are higher compared to methyl or methoxy analogs due to the nitroaromatic moiety .
Research Findings and Methodological Approaches
Structural Characterization :
Computational Modeling :
Limitations :
- No direct pharmacological or toxicity data for the target compound exists in the provided evidence. Comparisons rely on structural analogs and inferred properties.
Biological Activity
Benzo[d]thiazol-2-ylmethyl 5-nitrofuran-2-carboxylate is a synthetic compound that has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. The compound features a unique combination of a benzo[d]thiazole moiety, a nitrofuran component, and a carboxylate group, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial efficacy, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The structural composition of this compound includes:
- Benzo[d]thiazole : A heterocyclic aromatic compound known for its biological activity.
- Nitrofuran : A functional group that enhances antimicrobial properties through mechanisms involving nucleic acid synthesis inhibition.
- Carboxylate Group : Contributes to the compound's reactivity and solubility.
Antimicrobial Activity
This compound has been extensively studied for its antimicrobial properties against various pathogens. Research indicates that it exhibits significant activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. The following table summarizes key findings related to its antimicrobial efficacy:
| Pathogen Type | Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Gram-positive bacteria | Staphylococcus aureus | 8 µg/mL | |
| Gram-negative bacteria | Escherichia coli | 16 µg/mL | |
| Multidrug-resistant | Klebsiella pneumoniae | 4 µg/mL | |
| Fungal pathogens | Candida albicans | 32 µg/mL |
The nitro group in the structure plays a crucial role in the compound's mechanism of action. It is believed that upon reduction by bacterial nitroreductases, this compound interferes with bacterial nucleic acid synthesis, leading to cell death. This mechanism is particularly effective against ESKAPE pathogens, which are notorious for their resistance to conventional antibiotics.
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown potential anticancer activity. Preliminary studies indicate its effectiveness against various cancer cell lines, including A549 (lung cancer) and Caco-2 (colorectal cancer). The following table presents findings from recent studies on its anticancer effects:
| Cancer Cell Line | Treatment Concentration (µM) | Viability (%) after Treatment | Reference |
|---|---|---|---|
| A549 | 100 | 62.1 | |
| Caco-2 | 100 | 39.8 |
These studies suggest that this compound may induce cytotoxic effects selectively against certain cancer cells while exhibiting lower toxicity towards normal cells.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Nucleic Acid Synthesis : The nitrofuran moiety disrupts DNA replication and transcription in bacteria.
- Cell Cycle Arrest : In cancer cells, the compound may induce cell cycle arrest, leading to apoptosis.
- Enzyme Interaction : Interaction with specific bacterial enzymes involved in metabolism can enhance its inhibitory effects.
Case Studies
Several case studies have highlighted the potential applications of this compound in treating infections caused by resistant strains and cancer therapy:
- Case Study on Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against a panel of multidrug-resistant bacteria isolated from clinical samples. Results demonstrated significant antibacterial activity, suggesting it could be developed into a novel therapeutic agent for treating resistant infections.
- Case Study on Anticancer Properties : In vitro studies on human cancer cell lines revealed that this compound significantly reduced cell viability in Caco-2 cells compared to controls, indicating its potential as an anticancer drug candidate.
Q & A
Q. What are the common synthetic routes for preparing benzo[d]thiazol-2-ylmethyl derivatives, and what factors influence reaction yields?
- Methodological Answer : Benzo[d]thiazol-2-ylmethyl derivatives are typically synthesized via alkylation or nucleophilic substitution reactions. For example, alkylation at the N-7 position using 2-(bromomethyl)-benzo[d]thiazole under acidic conditions (e.g., 10% HCl) yields products like 2-(benzo[d]thiazol-2-ylmethyl)-2,3-dihydrobenzo[d]oxazol-2-amine, though yields vary (35–58%) depending on reaction time, temperature, and purification methods . Alternative routes include coupling benzothiazole precursors with nitrofuran carboxylates in polar solvents like methanol or acetonitrile. Optimization of stoichiometry, catalyst use (e.g., KOH), and post-reaction purification (e.g., column chromatography) is critical to improving yields .
Q. Which analytical techniques are most effective for characterizing benzo[d]thiazol-2-ylmethyl 5-nitrofuran-2-carboxylate?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity by identifying chemical shifts (e.g., methylene protons in benzothiazole moieties at δ 4.5–5.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., observed [M+H]⁺ peaks matching theoretical values within 2 ppm error) .
- Infrared Spectroscopy (IR) : Detects functional groups like nitro (1520–1350 cm⁻¹) and ester carbonyls (1720–1700 cm⁻¹) .
- Melting Point Analysis : Used to assess purity; derivatives often exhibit high melting points (>300°C) due to aromatic stacking .
Q. How can researchers assess the solubility and stability of this compound in biological assay buffers?
- Methodological Answer : Solubility is typically tested in DMSO (primary stock) followed by dilution in PBS or cell culture media. Stability is assessed via HPLC or UV-Vis spectroscopy over 24–72 hours under assay conditions (e.g., 37°C, pH 7.4). Precipitation or degradation (e.g., nitro group reduction) should be monitored .
Advanced Research Questions
Q. How can crystallographic software (e.g., SHELX, ORTEP-III) resolve structural ambiguities in benzo[d]thiazol-2-ylmethyl derivatives?
- Methodological Answer :
- SHELX : Refines X-ray diffraction data to model bond lengths, angles, and torsional conformations. For high-resolution data, SHELXL can handle twinning and anisotropic displacement parameters, critical for nitro-group orientation analysis .
- ORTEP-III : Generates thermal ellipsoid diagrams to visualize atomic displacement, aiding in identifying disorder (e.g., rotational flexibility in the nitrofuran moiety) .
Q. What strategies address contradictions in synthetic yields or characterization data across studies?
- Methodological Answer :
- Reaction Reproducibility : Standardize catalysts (e.g., KOH vs. NaH), solvent purity, and inert atmospheres .
- Data Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and compare melting points with literature .
- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict steric/electronic effects influencing reactivity, such as nitrofuran ring planarity .
Q. What mechanistic insights explain the reactivity of benzo[d]thiazol-2-ylmethyl groups in nucleophilic substitutions?
Q. How can molecular dynamics simulations predict the biological activity of this compound?
- Methodological Answer : Simulations (e.g., GROMACS) model ligand-receptor interactions, such as binding to kinase ATP pockets. Parameters include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
